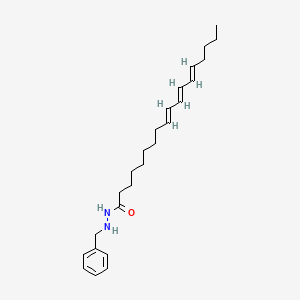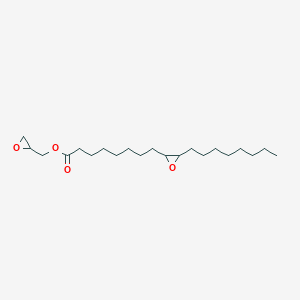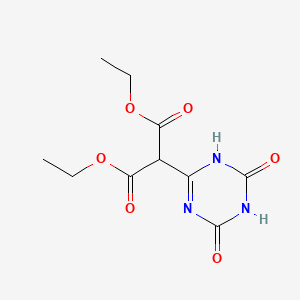
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring fused with a propanedioate moiety
Vorbereitungsmethoden
The synthesis of Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of diethyl malonate with cyanuric chloride in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the process .
Analyse Chemischer Reaktionen
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form substituted derivatives.
Esterification: Esterification reactions with alcohols can produce esters of the compound.
Wissenschaftliche Forschungsanwendungen
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate can be compared with other similar compounds, such as:
Ethyl 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylates: These compounds share a similar triazine ring structure but differ in their substituents and overall chemical properties.
Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): This compound has a similar dioxane ring structure but differs in its functional groups and reactivity.
The uniqueness of this compound lies in its specific triazine-propanedioate structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
43167-11-9 |
|---|---|
Molekularformel |
C10H13N3O6 |
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
diethyl 2-(4,6-dioxo-1H-1,3,5-triazin-2-yl)propanedioate |
InChI |
InChI=1S/C10H13N3O6/c1-3-18-7(14)5(8(15)19-4-2)6-11-9(16)13-10(17)12-6/h5H,3-4H2,1-2H3,(H2,11,12,13,16,17) |
InChI-Schlüssel |
CZVURWKLVXYGOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=NC(=O)NC(=O)N1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


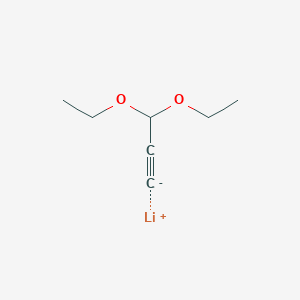
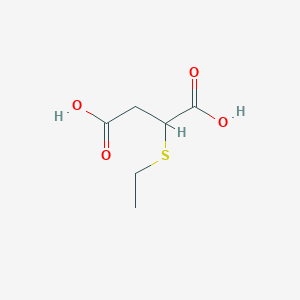
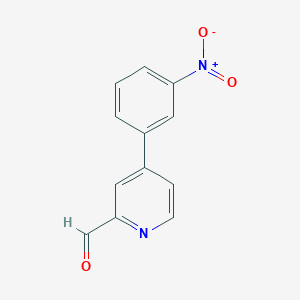
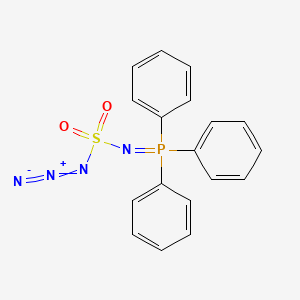

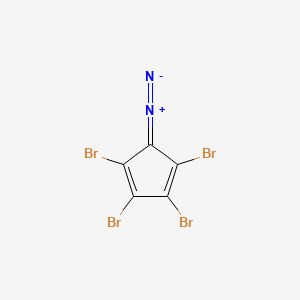
![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
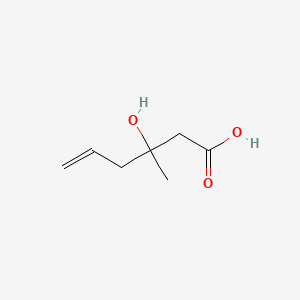
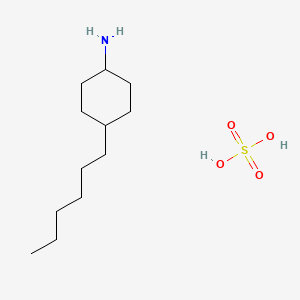
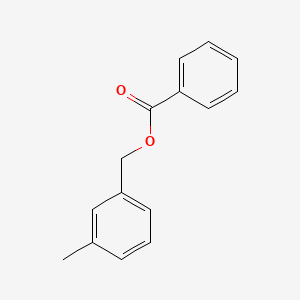

![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
